Cas no 1228897-91-3 (2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile)
2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-amino-5-(trifluoromethyl)pyridine-3-acetonitrile
- FCH1343532
- 2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile
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- Inchi: 1S/C8H6F3N3/c9-8(10,11)6-3-5(1-2-12)7(13)14-4-6/h3-4H,1H2,(H2,13,14)
- InChI Key: POMSFOCSEIYGGB-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(C(CC#N)=C1)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 242
- Topological Polar Surface Area: 62.7
2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026000069-250mg |
2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile |
1228897-91-3 | 97% | 250mg |
$659.60 | 2023-09-03 | |
| Alichem | A026000069-500mg |
2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile |
1228897-91-3 | 97% | 500mg |
$999.60 | 2023-09-03 | |
| Alichem | A026000069-1g |
2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile |
1228897-91-3 | 97% | 1g |
$1780.80 | 2023-09-03 |
2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile
Research Brief on 2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile (CAS: 1228897-91-3) in Chemical Biology and Pharmaceutical Applications
2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile (CAS: 1228897-91-3) is a fluorinated pyridine derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase inhibitors and anti-inflammatory agents. Recent studies have highlighted its potential in the development of novel therapeutics for cancer, autoimmune diseases, and infectious diseases.
The trifluoromethyl group in this compound enhances its metabolic stability and lipophilicity, making it an attractive scaffold for drug design. Researchers have explored its utility in the synthesis of small-molecule inhibitors that modulate specific signaling pathways, such as the JAK-STAT and PI3K-AKT pathways. These pathways are critically involved in cell proliferation and survival, and their dysregulation is associated with numerous diseases. The unique electronic properties of the trifluoromethyl group also contribute to improved binding affinity and selectivity of the resulting drug candidates.
In a recent study published in the Journal of Medicinal Chemistry, scientists utilized 2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile as a starting material to develop a series of potent JAK2 inhibitors. The study demonstrated that derivatives of this compound exhibited nanomolar inhibitory activity against JAK2, a kinase implicated in myeloproliferative disorders. The researchers employed structure-activity relationship (SAR) analysis to optimize the compound's efficacy and reduce off-target effects, showcasing the compound's potential as a lead structure for further drug development.
Another notable application of this compound is in the field of agrochemicals. Its structural features make it a valuable building block for the synthesis of pesticides and herbicides. Recent patents have disclosed its use in formulations that target specific enzymes in pests, offering a more sustainable and selective approach to crop protection. The compound's stability under various environmental conditions further enhances its practicality in agricultural applications.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of 2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile. Researchers are actively investigating greener and more efficient synthetic routes to address these issues. Recent advancements in flow chemistry and catalytic methods have shown potential in improving yield and reducing waste, aligning with the growing emphasis on sustainable chemistry practices.
In conclusion, 2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile (CAS: 1228897-91-3) represents a valuable scaffold in both pharmaceutical and agrochemical research. Its unique chemical properties and versatility in drug design underscore its importance in the development of next-generation therapeutics and agrochemicals. Ongoing research efforts are expected to further elucidate its potential and address current limitations, paving the way for innovative applications in the near future.
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